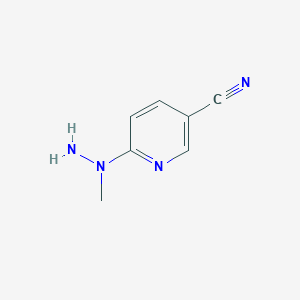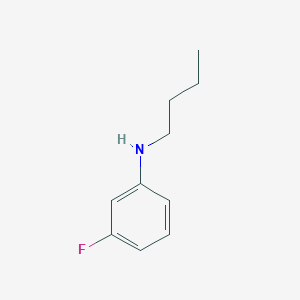![molecular formula C17H34N4O2 B12439718 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine CAS No. 887579-20-6](/img/structure/B12439718.png)
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[(4-Methyl-piperazin-1-ylpropyl)-amino]-pyrrolidin ist eine heterocyclische organische Verbindung. Es zeichnet sich durch das Vorhandensein eines Pyrrolidinrings aus, der mit einer tert-Butoxycarbonyl (Boc)-Gruppe und einer 4-Methyl-piperazin-1-ylpropyl-Aminogruppe substituiert ist.
Herstellungsmethoden
Die Synthese von 1-Boc-3-[(4-Methyl-piperazin-1-ylpropyl)-amino]-pyrrolidin umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie Pyrrolidin, tert-Butoxycarbonylchlorid (Boc-Cl) und 4-Methylpiperazin.
Schutz von Pyrrolidin: Pyrrolidin wird zunächst durch Reaktion mit Boc-Cl in Gegenwart einer Base wie Triethylamin zu 1-Boc-Pyrrolidin geschützt.
Alkylierung: Das geschützte Pyrrolidin wird dann mit 4-Methylpiperazin unter Verwendung eines geeigneten Alkylierungsmittels wie 1-Brom-3-chlorpropan alkyliert.
Entschützung: Schließlich wird die Boc-Schutzgruppe unter sauren Bedingungen entfernt, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsmethoden können ähnliche Schritte beinhalten, werden aber für die großtechnische Synthese optimiert, einschließlich der Verwendung von Durchflussreaktoren und automatisierten Systemen, um Effizienz und Ausbeute zu erhöhen.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butoxycarbonyl chloride (Boc-Cl), and 4-methylpiperazine.
Protection of Pyrrolidine: Pyrrolidine is first protected by reacting it with Boc-Cl in the presence of a base like triethylamine to form 1-Boc-pyrrolidine.
Alkylation: The protected pyrrolidine is then alkylated with 4-methylpiperazine using a suitable alkylating agent such as 1-bromo-3-chloropropane.
Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to increase efficiency and yield.
Analyse Chemischer Reaktionen
1-Boc-3-[(4-Methyl-piperazin-1-ylpropyl)-amino]-pyrrolidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Amin-Derivate zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können am Boc-geschützten Stickstoff oder am Piperazinring auftreten und zur Bildung verschiedener substituierter Derivate führen.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan, Methanol und Reaktionstemperaturen von Raumtemperatur bis zum Rückfluss. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-[(4-Methyl-piperazin-1-ylpropyl)-amino]-pyrrolidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Pharmazeutika verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere als Baustein für die Entwicklung neuer Therapeutika.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 1-Boc-3-[(4-Methyl-piperazin-1-ylpropyl)-amino]-pyrrolidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-[(4-Methyl-piperazin-1-ylpropyl)-amino]-pyrrolidin kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
1-Boc-3-[(4-Methyl-piperazin-1-ylpropyl)-amino]-methyl-pyrrolidin: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einer Methylgruppe anstelle eines Wasserstoffatoms am Pyrrolidinring.
1-Boc-3-(Ethylaminomethyl)-pyrrolidin: Diese Verbindung hat eine Ethylaminomethylgruppe anstelle der 4-Methyl-piperazin-1-ylpropyl-Aminogruppe.
1-Boc-3-[(2-Methoxy-propylamino)-methyl]-pyrrolidin: Diese Verbindung hat eine 2-Methoxy-propylaminogruppe anstelle der 4-Methyl-piperazin-1-ylpropyl-Aminogruppe.
Die Einzigartigkeit von 1-Boc-3-[(4-Methyl-piperazin-1-ylpropyl)-amino]-pyrrolidin liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
887579-20-6 |
|---|---|
Molekularformel |
C17H34N4O2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
tert-butyl 3-[3-(4-methylpiperazin-1-yl)propylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)21-9-6-15(14-21)18-7-5-8-20-12-10-19(4)11-13-20/h15,18H,5-14H2,1-4H3 |
InChI-Schlüssel |
ZWNIDRZIFNCKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCCN2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


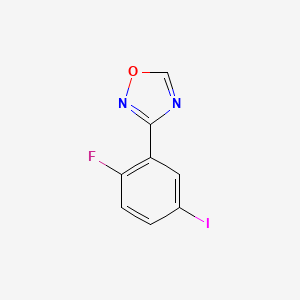
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
![1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12439656.png)
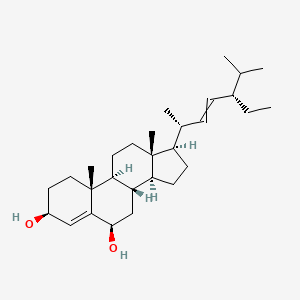

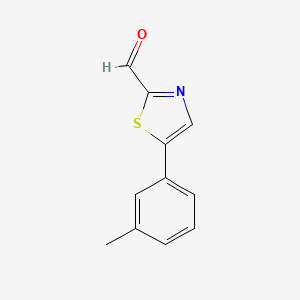
![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)
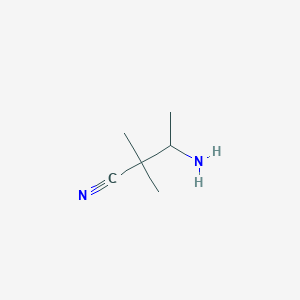


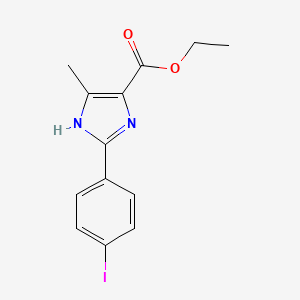
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
